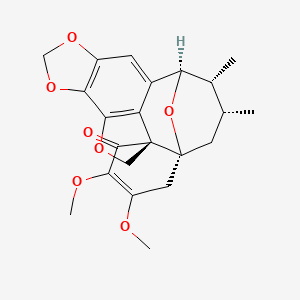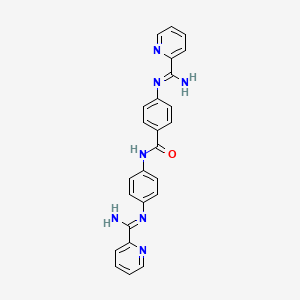![molecular formula C14H8F4N4O2 B12368861 1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of fluorine atoms in the structure enhances its biological activity and stability .
Vorbereitungsmethoden
The synthesis of 1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione typically involves several steps:
Aza-reaction: This method involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the desired product.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance the reaction rate and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Analyse Chemischer Reaktionen
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and substituted quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione involves the inhibition of specific molecular targets and pathways. The compound binds to and inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death . The molecular targets include DNA helicases and topoisomerases, which are essential for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione is unique compared to other similar compounds due to its enhanced biological activity and stability. Similar compounds include:
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also exhibit significant anticancer activity but may have different molecular targets.
Fluorinated quinolines: These compounds have a broad spectrum of biological activities, including antibacterial and antiviral properties.
2-aminolethyl]pvrazin-2-yl]thiazole-5-carbonitrile: This compound is used as a pesticide and has different applications compared to this compound.
Eigenschaften
Molekularformel |
C14H8F4N4O2 |
|---|---|
Molekulargewicht |
340.23 g/mol |
IUPAC-Name |
1-[[5-fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H8F4N4O2/c1-6-5-9(23)22(12(6)24)21-11-10-7(15)3-2-4-8(10)19-13(20-11)14(16,17)18/h2-5H,1H3,(H,19,20,21) |
InChI-Schlüssel |
KNZOBRGEVXFMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)



![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)


